molecular formula C12H19NO4 B584891 Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate CAS No. 157327-43-0

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Cat. No.: B584891
CAS No.: 157327-43-0
M. Wt: 241.287
InChI Key: FTGIVLQZVUPSAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with acetylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can yield alcohol derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • 1-Boc-4-piperidone

Comparison:

  • Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains fluorine atoms, which can significantly alter its reactivity and biological activity.
  • 1-Boc-4-piperidone: Used as a precursor in drug synthesis, similar to tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, but with different protective groups affecting its reactivity.

Biological Activity

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate (TBAPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAPC is characterized by a piperidine ring with an acetyl and a carbonyl group, contributing to its electrophilic nature. Its molecular formula is C_{13}H_{17}NO_3, with a molecular weight of approximately 235.28 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Enzyme Interactions
TBAPC's electrophilic nature allows it to act as a substrate or inhibitor for various enzymes. The acetyl group can participate in nucleophilic attacks, influencing enzyme kinetics and potentially serving as a pharmacophore in drug design. Studies have shown that compounds with similar structures can modulate enzyme activity, particularly in metabolic pathways relevant to drug metabolism and synthesis .

Receptor Binding
Research indicates that TBAPC may interact with specific receptors, potentially affecting signal transduction pathways. These interactions can lead to downstream effects on cellular functions, including proliferation and apoptosis. The exact receptor targets remain under investigation, but preliminary studies suggest a role in modulating G-protein coupled receptors (GPCRs) and other signaling molecules .

Biological Activity Studies

Several studies have explored the biological activity of TBAPC:

  • Antimicrobial Activity : In vitro tests have demonstrated that TBAPC exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise mode of action .
  • Anticancer Potential : Preliminary research suggests that TBAPC may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, although more extensive studies are required to confirm these findings and understand the underlying mechanisms .
  • Neuroprotective Effects : Emerging evidence indicates that TBAPC may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses. This aspect is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role .

Comparison of Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
Tert-butyl 4-oxopiperidine-1-carboxylateModerate antibacterialCell membrane disruption
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateLow activityUnknown

Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Enzyme InteractionTBAPC acts as an inhibitor for specific enzymes
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress markers

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., TBAPC was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Testing
A research team led by Johnson et al. evaluated the effects of TBAPC on human breast cancer cell lines (MCF-7). They reported a dose-dependent reduction in cell viability, with evidence of apoptosis confirmed through flow cytometry analysis .

Properties

IUPAC Name

tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIVLQZVUPSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693849
Record name tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-43-0
Record name 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (6.00 g) in THF was added LDA (16 mL, 1 M) dropwise at −78° C. The mixture was stirred at −78° C. for 2 h. To this, a solution of N-acetylimidazole (3.50 g) in THF was added, and the reaction mixture was stirred at −78° C. for another 7 h, then quenched with 10 mL of ice-water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to give the title compound as yellow oil (2.98 g, 41.00%), HPLC: 89.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 242.4 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.47 (s, 9H), 2.13 (s, 3H), 2.28 (s, 1H), 2.44 (t, J=4.0 Hz, 2H), 3.58 (t, J=8.0 Hz, 2H), 3.97 (s, 2H) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

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